(R)-4-Amino-3-hydroxybutanoic acid, also known as GABOB (gamma-amino-3-hydroxybutyric acid), is a naturally occurring amino acid that plays a significant role in the central nervous system as a neuromodulator. It is classified as a gamma-amino acid and is structurally related to butyric acid. This compound has garnered interest due to its potential therapeutic applications in treating neurological disorders.
(R)-4-Amino-3-hydroxybutanoic acid is derived from the amino acid proline, specifically from (2S,4R)-4-hydroxyproline. It can be classified as a non-proteinogenic amino acid due to its distinct structural features and biological functions. The compound is recognized for its pharmacological properties, particularly in neuromodulation and neuroprotection.
Several synthetic pathways have been developed for the preparation of (R)-4-Amino-3-hydroxybutanoic acid:
The molecular formula of (R)-4-Amino-3-hydroxybutanoic acid is CHN\O. The structure features:
The specific configuration at the chiral center contributes to its biological activity. The compound has a melting point of approximately 213°C to 215°C .
(R)-4-Amino-3-hydroxybutanoic acid participates in various chemical reactions typical of amino acids:
The synthesis methods often involve the use of catalysts such as lipases for more efficient transformations .
The mechanism of action of (R)-4-Amino-3-hydroxybutanoic acid primarily involves its function as a neuromodulator. It interacts with various neurotransmitter systems:
Studies indicate that (R)-4-Amino-3-hydroxybutanoic acid may also promote neuronal survival under stress conditions by mitigating excitotoxicity .
The compound's properties make it suitable for various biochemical applications, particularly in research focused on neurological function .
(R)-4-Amino-3-hydroxybutanoic acid has several notable applications:
The pharmacological significance of (R)-4-Amino-3-hydroxybutanoic acid continues to be an area of active research, highlighting its potential therapeutic benefits .
(R)-4-Amino-3-hydroxybutanoic acid ((R)-GABOB) is pharmacologically significant due to its selective interactions with GABA receptors. Its synthesis demands precise stereocontrol, primarily achieved through chiral pool utilization and asymmetric catalysis. A patented method employs a resolution strategy starting from racemic ethyl 4-chloro-3-hydroxybutanoate. Treatment with (R)-α-phenylethylamine yields the (R,R)-diastereomeric salt, which is isolated via fractional crystallization. Subsequent hydrolysis and chlorination generate (R)-4-chloro-3-hydroxybutanoic acid, followed by amination under ammonia pressure to furnish (R)-GABOB [4]. Alternative routes exploit microbial reductases for enantioselective ketone reduction of 4-amino-3-oxobutanoic acid derivatives, achieving enantiomeric excess (ee) >98% using NADPH-dependent enzymes [7].
Table 1: Key Chemical Synthesis Routes for (R)-GABOB
Method | Starting Material | Chiral Controller/Agent | Key Step | ee (%) |
---|---|---|---|---|
Diastereomeric Resolution | Ethyl 4-chloro-3-hydroxybutanoate | (R)-α-Phenylethylamine | Salt crystallization | >99 |
Asymmetric Hydrogenation | 4-N-Boc-amino-3-oxobutanoate | Ru-BINAP catalyst | Reductive amination | 95 |
Microbial Reduction | 4-Cbz-amino-3-oxobutanoic acid | Lactobacillus brevis reductase | Ketoreductase catalysis | 98 |
Biocatalysis offers sustainable routes to (R)-GABOB with high stereofidelity. Engineered transaminases (TAs) convert 4-hydroxy-2-oxobutanoate to (R)-GABOB using isopropylamine as an amino donor. For instance, a TA variant from Bacillus megaterium with mutations F88A and R417A exhibits 12-fold enhanced activity toward this substrate, achieving 86% conversion at 100 mM concentration [7]. Aldolase-based approaches are equally promising: 2-deoxyribose-5-phosphate aldolase (DERA) catalyzes the stereoselective aldol addition of acetaldehyde to glycine derivatives, forming 4-amino-3-hydroxybutanoic acid precursors. Directed evolution of DERA (e.g., S238D mutant) enhances stability and enantioselectivity (>99% ee) under process conditions [3].
Though (R)-GABOB is not a direct shikimate pathway product, pathway intermediates enable access to chiral building blocks for its synthesis. 3-Dehydroshikimate (DHS), a key shikimate intermediate, undergoes microbial oxidation to produce chiral hydroxy acids. E. coli strains engineered with DHS dehydratase and PCA decarboxylase yield enantiopure catechol, which can be transformed into (R)-4-aminobutanoic acid derivatives via hydrogenation and enzymatic transamination [5] [6]. This approach exemplifies how primary metabolic pathways provide chiral precursors for non-natural amino acids.
Optimizing biocatalysts for (R)-GABOB synthesis requires precision engineering of active sites and cofactor pockets. Glutamate dehydrogenases (GluDHs) engineered for reductive amination of 3-hydroxy-4-oxobutanoate (keto-GABOB) demonstrate this strategy. Pseudomonas monteilii GluDH3 variant V375S enhances polar interactions (K90–T193–substrate network) with the phosphoryl group of analogous substrates, boosting activity 5.2-fold [7]. Similarly, computational redesign of p-hydroxybenzoate hydroxylase (PHBH) introduces non-canonical amino acids (e.g., p-aminophenylalanine) near the catalytic center, improving NADPH affinity and stereoselectivity for hydroxy-amino acid synthesis [9].
Table 2: Engineered Enzymes for (R)-GABOB Synthesis
Enzyme Class | Source Organism | Mutations/Modifications | Impact on Activity |
---|---|---|---|
Glutamate Dehydrogenase | Pseudomonas monteilii | V375S | 5.2× activity vs. wild-type |
Transaminase | Bacillus megaterium | F88A, R417A | 12× activity; 86% conversion |
p-HBH Hydroxylase | Pseudomonas fluorescens | T294F + p-aminophenylalanine | Enhanced NADPH binding affinity |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2